molecular formula C20H23NO3S B12776754 10-Deacetyl adrogolide CAS No. 1026654-03-4

10-Deacetyl adrogolide

Cat. No.: B12776754
CAS No.: 1026654-03-4
M. Wt: 357.5 g/mol
InChI Key: UPBWWZKWFQBCML-UZLBHIALSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Deacetyl adrogolide typically involves the extraction from the yew tree, followed by a series of chemical reactions. One common method involves the use of 9-DHB (13-acetyl-9-dihydrobaccatin) III as a starting material. The process includes the following steps :

    Inputting Materials: Adding 9-DHB powder and methanol into a reaction kettle.

    Reaction: Heating the reaction kettle to a certain temperature, then adding hydrazine hydrate and maintaining the temperature until the reaction is complete.

    Extraction: Extracting the product from the reaction mixture.

    Washing and Drying: Washing the product with appropriate solvents and drying it.

    Chromatography: Using chromatography to obtain the this compound fraction.

    Drying: Obtaining the final product by drying the fraction.

Industrial Production Methods

Industrial production of this compound often involves biotransformation using microbial strains. This method integrates the extraction of the compound from renewable Taxus needles and in situ whole-cell catalysis . This approach is advantageous as it shortens the production process and improves the resource utilization rate of Taxus needles.

Chemical Reactions Analysis

Types of Reactions

10-Deacetyl adrogolide undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of specific functional groups.

    Acylation: Introduction of acyl groups at specific positions.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Acylation: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles.

Major Products Formed

Scientific Research Applications

Properties

CAS No.

1026654-03-4

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

[(1S,10R)-4-hydroxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate

InChI

InChI=1S/C20H23NO3S/c1-3-4-13-8-15-19(25-13)10-21-16-6-5-12-7-18(24-11(2)22)17(23)9-14(12)20(15)16/h7-9,16,20-21,23H,3-6,10H2,1-2H3/t16-,20+/m1/s1

InChI Key

UPBWWZKWFQBCML-UZLBHIALSA-N

Isomeric SMILES

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)O

Canonical SMILES

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)O

Origin of Product

United States

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